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molecular formula C11H23N3O2 B1629347 Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate CAS No. 83089-23-0

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate

Cat. No. B1629347
M. Wt: 229.32 g/mol
InChI Key: QSTBSOVIUYYVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04390697

Procedure details

A solution of 200 g of ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate and 20 g of cobaltous chloride hexahydrate in 2 liters of methanol was cooled in ice and 125 g of sodium borohydride were added in portions with stirring at a temperature of less than 10° C. When the addition was complete, the mixture was stirred at 20° C. for 16 hours and then ~300 ml of concentrated HCl were added thereto until the black suspension turned blue. The solvent was removed under vacuum and the residue was dissolved in 2 liters of water and filtered. The filtrate was adjusted to a pH of 8 with potassium carbonate and was washed with 200 ml of carbon tetrachloride to remove non-polar impurities. The pH of the solution was increased to 9-10 by the addition of more potassium carbonate and then was saturated with sodium chloride. The mixture was extracted 6 times with 250 ml of chloroform and the combined extracts were dried over MgSO4 and evaporated to dryness to obtain 30 g of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate in the form of a light brown oil which was distilled under reduced pressure to give a pure fraction with a boiling point of 135°-140° C. at 0.3 mm Hg.
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous chloride hexahydrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8][CH2:7]1)#[N:2].[BH4-].[Na+].Cl>CO>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][N:6]1[CH2:7][CH2:8][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:10][CH2:11]1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
200 g
Type
reactant
Smiles
C(#N)CCCN1CCN(CC1)C(=O)OCC
Name
cobaltous chloride hexahydrate
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a temperature of less than 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 2 liters of water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
was washed with 200 ml of carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
to remove non-polar impurities
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the solution was increased to 9-10 by the addition of more potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 6 times with 250 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCCCCN1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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